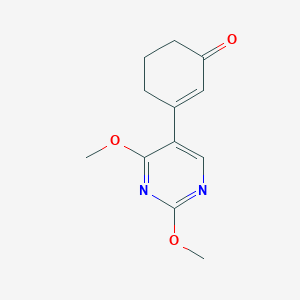
Methyl 3,5-dimethyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethyl-1H-indole-2-carboxylate typically involves the esterification of the corresponding indole carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
Methyl 3,5-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic conditions.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols.
Substitution: Halogenated or nitro-substituted indoles.
科学的研究の応用
Methyl 3,5-dimethyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3,5-dimethyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
類似化合物との比較
Similar Compounds
- Methyl indole-3-carboxylate
- Methyl indole-5-carboxylate
- Dimethyl indole-2,3-dicarboxylate
Uniqueness
Methyl 3,5-dimethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of methyl groups at positions 3 and 5 can enhance its stability and alter its interaction with biological targets compared to other indole derivatives .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
methyl 3,5-dimethyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-10-9(6-7)8(2)11(13-10)12(14)15-3/h4-6,13H,1-3H3 |
InChIキー |
LOGQJJDJYKEDSC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)

![(2R,7AS)-7A-(Naphthalen-1-YL)-2-(phenoxymethyl)tetrahydropyrrolo[2,1-B]oxazol-5(6H)-one](/img/structure/B14034617.png)


![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)



